Cas no 20044-86-4 (Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-)

Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)- structure
20044-86-4 structure
Product Name:Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-
CAS No:20044-86-4
MF:C7H4BrNO4
MW:246.014961242676
CID:287954
PubChem ID:618699
Update Time:2025-04-19

Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-
    • 1,5-Benzothiazepine,5-(chloroacetyl)-2,3,4,5-tetrahydro-4-phenyl- (8CI)
    • 5-Bromo-2-hydroxy-3-nitro-benzaldehyde
    • B0908
    • J-010273
    • AKOS000273148
    • 20044-86-4
    • FT-0683810
    • SCHEMBL928630
    • InChI=1/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11
    • Z274774388
    • Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-
    • 5-Bromo-3-nitrosalicyladehyde
    • Salicylaldehyde, 5-bromo-3-nitro-
    • D70119
    • AE-641/02490009
    • DTXSID40347183
    • MFCD00130110
    • SY037889
    • 3-Nitro-5-bromosalicylaldehyde
    • US8614253, .3-65
    • 16634-88-1
    • EN300-90407
    • 5-Bromo-3-nitrosalicylaldehyde
    • CS-W014636
    • 5-Bromo-2-hydroxy-3-nitrobenzaldehyde
    • DS-15029
    • CHEMBL3660366
    • BB 0244042
    • BDBM111034
    • Benzaldehyde,5-bromo-2-hydroxy-3-nitro-
    • 5-Bromo-3-nitrosalicylaldehyde, 97%
    • Inchi: 1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
    • InChI Key: YEYPSUQQZNDKDE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)C(=C(C=1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 317.06428
  • Monoisotopic Mass: 244.93237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 20.31
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited